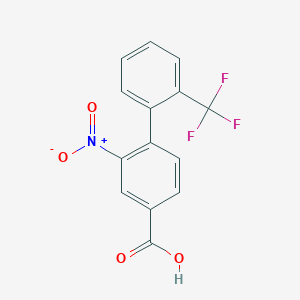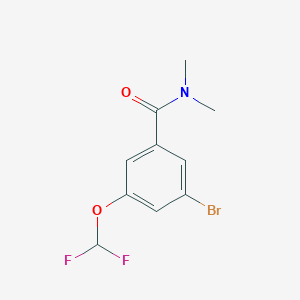
2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid is an aromatic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid typically involves a multi-step process. One common method starts with the nitration of 2’-trifluoromethylbiphenyl to introduce the nitro group. This is followed by the carboxylation of the resulting nitro compound to form the carboxylic acid group. The reaction conditions often involve the use of strong acids and bases, as well as elevated temperatures to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Esterification: Alcohols in the presence of an acid catalyst.
Major Products
Reduction: 2-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid.
Substitution: Various substituted biphenyl derivatives.
Esterification: 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylate esters.
科学研究应用
2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the biphenyl moiety.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl and carboxylic acid groups but lacks the nitro group and biphenyl structure.
Uniqueness
2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid is unique due to the combination of its functional groups and biphenyl structure, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
IUPAC Name |
3-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18(21)22/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAZESRAMNJYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid](/img/structure/B8161808.png)
![3-[4-(2-Aminoethoxy)-phenyl]-propionamide hydrochloride](/img/structure/B8161815.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride](/img/structure/B8161823.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride](/img/structure/B8161829.png)

![Methyl 2-amino-3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161851.png)
![Methyl 2-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161853.png)
![Methyl 2-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161865.png)
